

Comparative Efficacy Analysis: A Novel BTK-Targeting PROTAC, Pro-X, versus Ibrutinib

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Compound of Interest

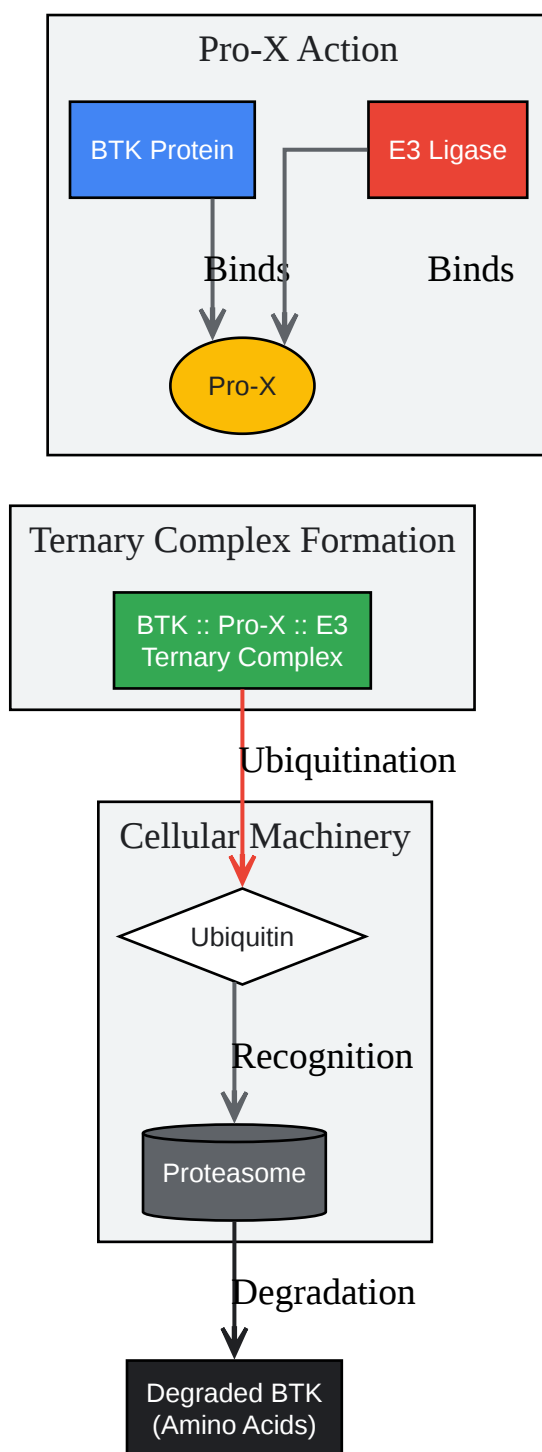
Compound Name: *E3 ligase Ligand-Linker Conjugate*
38
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This guide provides a detailed comparison of the in vitro and in vivo efficacy of Pro-X, a novel proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), against the established BTK inhibitor, Ibrutinib. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

Mechanism of Action: PROTAC-Mediated Degradation

Pro-X is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the target's activity, Pro-X eliminates the target protein entirely.



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Caption: Pro-X forms a ternary complex with BTK and an E3 ligase, leading to BTK degradation.

In Vitro Efficacy

The in vitro activity of Pro-X was evaluated against Ibrutinib in the Mantle Cell Lymphoma (MCL) cell line, Jeko-1.

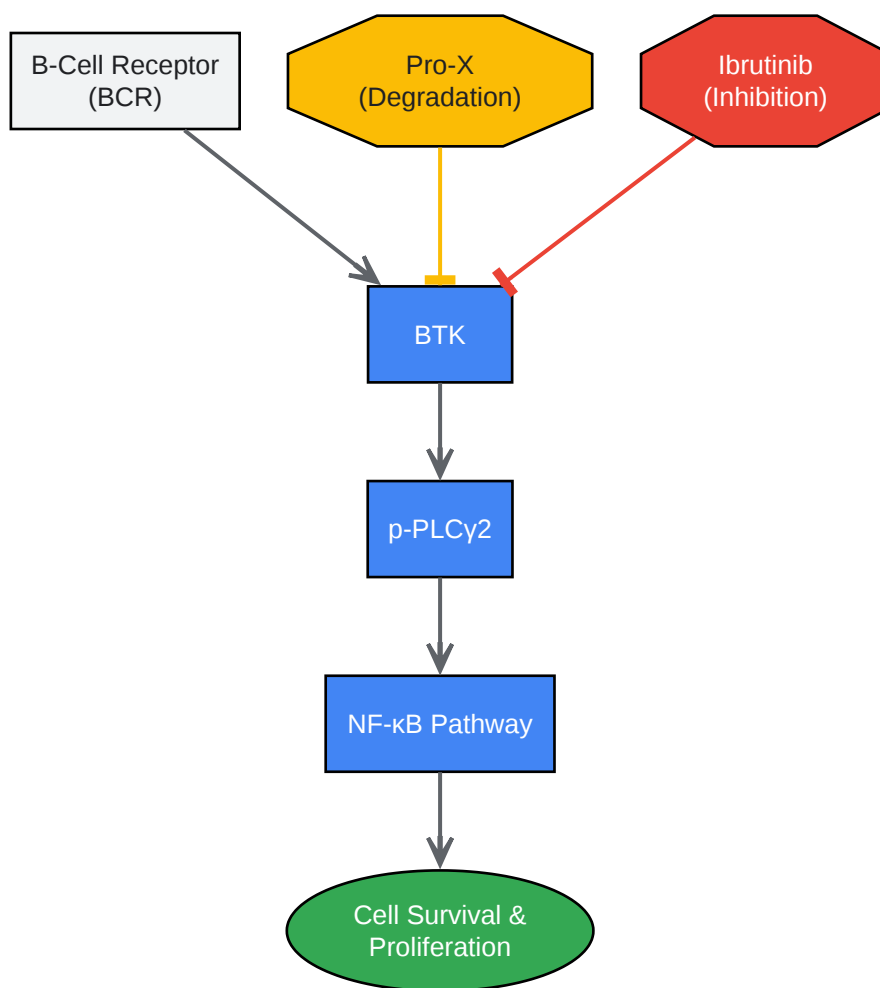
Quantitative Analysis: Degradation and Viability

Pro-X demonstrated potent BTK degradation and superior anti-proliferative activity compared to Ibrutinib.

Compound	Target	Cell Line	DC50 (BTK Degradation)	IC50 (Cell Viability)
Pro-X	BTK Degradation	Jeko-1	15 nM	35 nM
Ibrutinib	BTK Inhibition	Jeko-1	N/A	150 nM

Downstream Signaling Pathway Analysis

Pro-X effectively eliminates BTK, leading to a more sustained inhibition of downstream signaling pathways critical for B-cell proliferation, such as the phosphorylation of PLCy2. Western blot analysis confirmed over 90% BTK protein degradation after 24 hours of treatment with 50 nM Pro-X, while Ibrutinib showed no reduction in total BTK protein levels.



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Caption: Pro-X degrades BTK, blocking downstream signaling essential for cell survival.

In Vivo Efficacy

The anti-tumor activity of Pro-X was assessed in a Jeko-1 cell line-derived xenograft (CDX) mouse model.

Quantitative Analysis: Tumor Growth and Pharmacodynamics

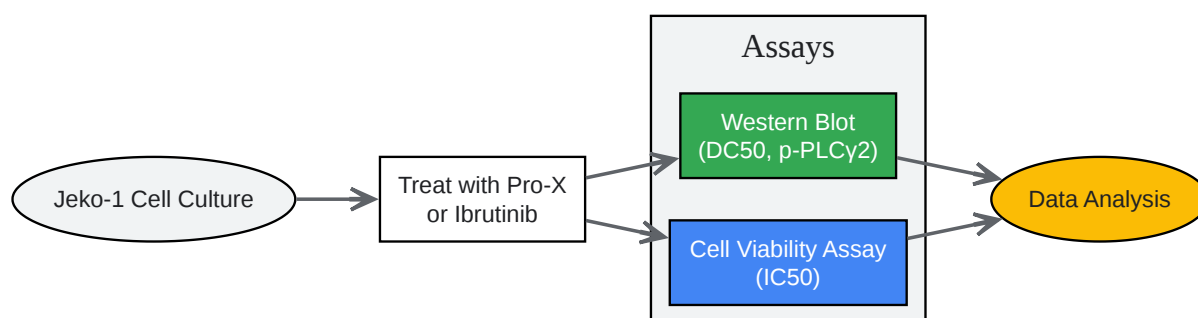
Mice treated with Pro-X exhibited significantly greater tumor growth inhibition compared to those treated with Ibrutinib. This correlated with profound and sustained BTK protein degradation in tumor tissues.

Compound	Dose	Dosing Schedule	Tumor Growth Inhibition (TGI)	BTK Degradation (Tumor, 24h)
Vehicle	N/A	QD	0%	0%
Pro-X	10 mg/kg	QD, Oral	85%	>90%
Ibrutinib	10 mg/kg	QD, Oral	45%	Not Applicable

Experimental Protocols

A summary of the core experimental methodologies is provided below.

In Vitro Experimental Workflow



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Caption: Workflow for in vitro evaluation of Pro-X and Ibrutinib in Jeko-1 cells.

1. Cell Culture:

- Jeko-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay:

- Cells were seeded in 96-well plates and treated with serial dilutions of Pro-X or Ibrutinib for 72 hours.

- Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values were calculated using a non-linear regression analysis.

3. Western Blotting:

- Jeko-1 cells were treated with compounds for 24 hours.
- Cell lysates were prepared, and protein concentrations were determined using a BCA assay.
- Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BTK, p-PLC γ 2, and GAPDH (as a loading control).
- Blots were visualized using an imaging system, and band intensities were quantified to determine DC50 values.

4. In Vivo Xenograft Model:

- Female immunodeficient mice were subcutaneously inoculated with Jeko-1 cells.
- Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (Vehicle, Pro-X, Ibrutinib).
- Compounds were administered daily via oral gavage.
- Tumor volumes and body weights were measured twice weekly.
- At the end of the study, tumors were collected for pharmacodynamic analysis of BTK degradation via western blot.
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